molecular formula C18H11FN4O4S B12190148 N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12190148
M. Wt: 398.4 g/mol
InChI Key: KYGSQEQVZWZQAA-ZSOIEALJSA-N
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Description

This compound features a benzoxadiazole core linked via an acetamide group to a 1,3-thiazolidin-4-one ring substituted at the 5-position with a (Z)-2-fluorobenzylidene moiety. The Z-configuration at the double bond is critical for maintaining structural integrity and biological activity. Its synthesis likely follows established protocols for analogous thiazolidinone derivatives, involving condensation of 2-fluorobenzaldehyde with a thiazolidinone precursor under acidic or basic conditions, followed by coupling to the benzoxadiazole-4-amine via an acetamide bridge .

Properties

Molecular Formula

C18H11FN4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C18H11FN4O4S/c19-11-5-2-1-4-10(11)8-14-17(25)23(18(26)28-14)9-15(24)20-12-6-3-7-13-16(12)22-27-21-13/h1-8H,9H2,(H,20,24)/b14-8-

InChI Key

KYGSQEQVZWZQAA-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43)F

Origin of Product

United States

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzoxadiazole ring , a thiazolidinone moiety , and a fluorobenzylidene group . Its molecular formula is C18H11FN4O3S2C_{18}H_{11}FN_{4}O_{3}S_{2}, with a molecular weight of approximately 414.4 g/mol . The structural complexity contributes to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

Case Study: Anticancer Activity Assay
A study employed the Sulforhodamine B (SRB) assay to evaluate the cytotoxic effects of this compound on lung cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM. The compound exhibited a dose-dependent response, suggesting its potential as an effective anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10Induction of apoptosis
H1299 (Lung Cancer)15Cell cycle arrest
MDA-MB-231 (Breast Cancer)12Inhibition of FOXM1 signaling

Antimicrobial Activity

The compound's antimicrobial properties were assessed against several bacterial strains. Results indicated moderate activity against Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Bacillus subtilis30 µg/mL

The biological activity of this compound is attributed to multiple mechanisms:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins.
  • Cell Cycle Arrest : It disrupts the cell cycle progression by inhibiting cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S phase.
  • Inhibition of Key Oncogenic Pathways : The compound has been shown to inhibit the transcription factor FOXM1, which plays a crucial role in cancer cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Thiazolidinone Derivatives

Key structural variations in similar compounds include:

  • 2-Thioxo vs. 2,4-Dioxo Groups : Replacement of the 2-thioxo group (as in ) with a 2,4-dioxo moiety (as in the target compound) alters electron distribution and hydrogen-bonding capacity, which may affect receptor affinity or metabolic stability .
  • Benzylidene Substituents : The 2-fluoro group on the benzylidene ring contrasts with other substituents (e.g., 4-chloro in -methoxy in ). Fluorine’s electronegativity and small size enhance lipophilicity and bioavailability compared to bulkier groups .

Acetamide-Linked Heterocycles

The benzoxadiazole group in the target compound differs from other heterocycles in analogs:

  • Benzothiazole (): These derivatives exhibit antidiabetic or antiproliferative activities, suggesting the heterocycle’s role in target specificity.
  • Thiadiazole (): Thiadiazole-containing analogs demonstrate antimicrobial and antiproliferative effects, highlighting the importance of sulfur-containing heterocycles in bioactivity .

Pharmacological Activities

  • Anticancer Activity: Compounds with chlorobenzylidene-thiazolidinone cores () show antiproliferative effects, implying that the fluorinated analog may exhibit similar or enhanced activity due to improved pharmacokinetics .
  • Antimicrobial/Analgesic Effects : Thiazole-pyrazole hybrids () demonstrate moderate to high antimicrobial and analgesic activities, suggesting that structural parallels in the acetamide linkage could confer related properties .

Data Tables

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Benzylidene Substituent Thiazolidinone Core Acetamide-Linked Group Reported Activities References
Target Compound 2-Fluoro 2,4-Dioxo Benzoxadiazole N/A*
2-[(5Z)-5-(4-Chloro)…] () 4-Chloro 2,4-Dioxo Chlorobenzyl-thiazole Antiproliferative
2-[(5Z)-5-(2-Methoxy)…] () 2-Methoxy 2-Thioxo-4-oxo 5-Methyl-thiadiazole N/A
N-Phenyl Derivatives () Varied substituents 2-Thioxo-4-oxo N-(2-Methylphenyl) Antimicrobial
(Z)-5-(4-Fluoro)… () 4-Fluoro 2-Thioxo-4-oxo N/A Synthetic intermediate

Table 2: Impact of Substituents on Bioactivity

Substituent Position Effect on Activity Example Compound Reference
Fluoro 2- or 4- Enhances lipophilicity, metabolic stability Target compound,
Chloro 4- Increases antiproliferative potency
Methoxy 2- May reduce activity due to steric hindrance

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